molecular formula C8H14O3S B12532557 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid CAS No. 656241-05-3

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid

Cat. No.: B12532557
CAS No.: 656241-05-3
M. Wt: 190.26 g/mol
InChI Key: WQOGCQBCMFJGTO-UHFFFAOYSA-N
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Description

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of an acetylsulfanyl group attached to a methylbutanoic acid backbone. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid typically involves the reaction of a suitable precursor with acetyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or another non-polar solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Catalyst/Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(Acetylsulfanyl)methyl]butanedioic acid: Similar structure but with an additional carboxyl group.

    2-[(Acetylsulfanyl)methyl]-3-phenylacrylate: Contains a phenyl group and an acrylate moiety.

Uniqueness

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylsulfanyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

656241-05-3

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)-2-methylbutanoic acid

InChI

InChI=1S/C8H14O3S/c1-4-8(3,7(10)11)5-12-6(2)9/h4-5H2,1-3H3,(H,10,11)

InChI Key

WQOGCQBCMFJGTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CSC(=O)C)C(=O)O

Origin of Product

United States

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